3,5-Dinitrobenzoic acid

Catalog No.
S571118
CAS No.
99-34-3
M.F
C7H4N2O6
M. Wt
212.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dinitrobenzoic acid

CAS Number

99-34-3

Product Name

3,5-Dinitrobenzoic acid

IUPAC Name

3,5-dinitrobenzoic acid

Molecular Formula

C7H4N2O6

Molecular Weight

212.12 g/mol

InChI

InChI=1S/C7H4N2O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)

InChI Key

VYWYYJYRVSBHJQ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Solubility

0.01 M

Synonyms

3,5-dinitrobenzoate, 3,5-dinitrobenzoic acid, 3,5-dinitrobenzoic acid, silver salt, 4-carboxy-2,6-dinitrophenyl

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Derivatization Agent:

  • 3,5-DNBA can be used as a derivatization agent to form esters with various alcohols. These esters are often more volatile and easier to analyze using techniques like gas chromatography, allowing for the identification of the original alcohol component. For instance, 3,5-DNBA esters have been employed to characterize the alcohol content in essential oils and beverages [].

Analytical Chemistry:

  • The highly acidic nature of 3,5-DNBA (pKa = 2.82) makes it valuable in analytical chemistry applications. It can act as a proton donor in acid-base reactions and serve as a chromogenic reagent in complexometric titrations [].

Material Science:

  • Research has explored the use of 3,5-DNBA in the modification of polymers and resins. Its introduction can enhance certain properties, such as thermal stability and flame retardancy [].

Crystal Engineering:

  • The ability of 3,5-DNBA to form hydrogen bonds with other molecules makes it useful in crystal engineering. It can be employed in the design and synthesis of novel supramolecular structures with tailored properties [].

Biological Applications:

  • Studies have investigated the potential biological activities of 3,5-DNBA, including its antimicrobial and antiparasitic properties. However, further research is needed to fully understand its efficacy and mechanisms of action in this area [].

3,5-Dinitrobenzoic acid is an aromatic organic compound characterized by the presence of two nitro groups at the 3 and 5 positions of the benzoic acid structure. Its chemical formula is C7H4N2O6C_7H_4N_2O_6 and it is recognized for its yellowish solid appearance and odorless nature. The compound exhibits increased acidity compared to benzoic acid, with a pK_a value of 2.82, which is lower than that of both benzoic acid (pK_a = 4.20) and 3-nitrobenzoic acid (pK_a = 3.47) due to the mesomeric effect of the nitro groups .

DNBA's mechanism of action depends on the specific application.

  • Corrosion Inhibition: DNBA forms a protective layer on metal surfaces, hindering the interaction between the metal and corrosive agents in the environment [].
  • Analytical Chemistry: In ester identification, DNBA reacts with the alcohol component of the ester to form a new ester derivative with distinct properties, facilitating its identification []. The exact mechanism for creatinine analysis is not extensively documented in scientific research.

DNBA poses several safety concerns:

  • Toxicity: DNBA is harmful if swallowed, inhaled, or absorbed through the skin []. It can cause irritation to the eyes, skin, and respiratory system [].
  • Flammability: DNBA is classified as a flammable solid [].
  • Reactivity: DNBA can react violently with strong bases and oxidizing agents, posing a fire and explosion hazard [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling DNBA [].
  • Work in a well-ventilated area to avoid inhalation exposure [].
  • Store DNBA in a cool, dry place away from incompatible chemicals [].
  • Properly dispose of waste according to local regulations [].
Typical of aromatic compounds. Notably, it participates in nitration reactions, where further nitro groups can be introduced under specific conditions. The compound also reacts with alcohols and amines to form derivatives that can be crystallized for analytical purposes. For example, when reacted with alcohols in the presence of sulfuric acid, it forms esters that are useful for identifying alcohols based on their melting points .

The biological activities of 3,5-dinitrobenzoic acid have been explored in various contexts. It has been studied for its potential as a corrosion inhibitor and its role in analytical chemistry for identifying organic substances, particularly alcohols and amines. Additionally, some research indicates that derivatives of this compound may exhibit antibacterial properties, although further studies are needed to fully elucidate its biological effects .

The primary synthesis method for 3,5-dinitrobenzoic acid involves the nitration of benzoic acid using a mixture of nitric acid and concentrated sulfuric acid. This reaction typically yields approximately 98% of the desired product. An alternative synthesis route begins with 3-nitrobenzoic acid, which can also lead to the formation of 3,5-dinitrobenzoic acid .

3,5-Dinitrobenzoic acid finds various applications in both industrial and laboratory settings:

  • Analytical Chemistry: It is extensively used for the identification of organic compounds through derivatization.
  • Corrosion Inhibition: The compound serves as an effective corrosion inhibitor in various chemical processes.
  • Photography: It has applications in photographic processes due to its reactivity with certain organic substances.
  • Fluorometric Analysis: The compound is utilized in fluorometric methods for analyzing creatinine levels .

Studies on the interactions involving 3,5-dinitrobenzoic acid primarily focus on its reactivity with alcohols and amines during derivatization processes. These reactions facilitate the identification of various organic compounds by forming stable derivatives that can be easily analyzed through melting point determination or other spectroscopic methods. Research also indicates potential interactions with biological systems that warrant further investigation into its pharmacological properties .

Several compounds share structural similarities with 3,5-dinitrobenzoic acid, particularly those within the class of nitro-substituted benzoic acids. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Characteristics
Benzoic AcidC7H6O2Basic aromatic carboxylic acid
3-Nitrobenzoic AcidC7H6N2O4Contains one nitro group; less acidic than 3,5-dinitrobenzoic acid
4-Nitrobenzoic AcidC7H6N2O4Similar applications but lower melting point derivatives
3,5-DinitrotolueneC9H8N4O4Contains two nitro groups but also a methyl group; used in explosives
1,5-DinitronaphthaleneC10H6N2O4Contains two nitro groups on a naphthalene ring; used in dyes

The unique positioning of the nitro groups in 3,5-dinitrobenzoic acid contributes to its distinct reactivity and acidity compared to these similar compounds .

XLogP3

1.5

LogP

1.55 (LogP)

Melting Point

205.0 °C

UNII

4V3F9Q018P

Related CAS

57542-56-0 (silver salt)

GHS Hazard Statements

Aggregated GHS information provided by 101 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.01%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (96.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.01%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (86.14%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

99-34-3

Wikipedia

3,5-dinitrobenzoic acid

General Manufacturing Information

Benzoic acid, 3,5-dinitro-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types